Allopseudococaine Hydrochloride

CAS No.:

Cat. No.: VC17964912

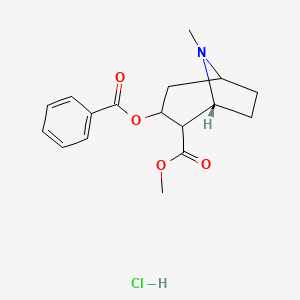

Molecular Formula: C17H22ClNO4

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22ClNO4 |

|---|---|

| Molecular Weight | 339.8 g/mol |

| IUPAC Name | methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12?,13-,14?,15?;/m1./s1 |

| Standard InChI Key | PIQVDUKEQYOJNR-IHBSAOCSSA-N |

| Isomeric SMILES | CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.Cl |

| Canonical SMILES | CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

Introduction

Chemical Identity and Stereochemical Classification

Allopseudococaine Hydrochloride (C₁₇H₂₂ClNO₄) is the hydrochloride salt of allopseudococaine, a diastereoisomer of cocaine distinguished by its stereochemical configuration at four chiral centers . The cocaine skeleton, a 2-carbomethoxy-3-benzoxytropane, permits four diastereoisomeric forms: cocaine, pseudococaine, allococaine, and allopseudococaine . Willstätter’s foundational work established that these isomers arise from permutations in the orientation of the C3 hydroxyl and C2 carbomethoxy groups . Allopseudococaine specifically adopts an α-configuration at C3-OH and an equatorial benzoyloxy group, contrasting with cocaine’s β-C3-OH and axial benzoyloxy arrangement .

Synthetic Pathways and Intermediate Characterization

Hydrogenation of 2-Carbomethoxytropinone

The synthesis begins with racemic 2-carbomethoxytropinone (2-CMT), subjected to catalytic hydrogenation in aqueous acetic acid using Adams’ catalyst (PtO₂) . This step yields a mixture of ecgonine methyl ester (EME) isomers, including the precursor to allopseudococaine. Key intermediates exhibit distinct melting points and analytical profiles:

| Compound | Formula | C% (Calc/Found) | H% (Calc/Found) | M.P. (°C) |

|---|---|---|---|---|

| EME Isomer I | C₁₀H₁₇NO₃ | 60.3/60.4 | 8.6/8.8 | 81.5–83.5 |

| EME Isomer V | C₁₀H₁₇NO₃ | 60.3/60.0 | 8.6/8.6 | 80 |

| Allopseudococaine (VI) | C₁₇H₂₁NO₄ | 67.3/67.5 | 7.0/6.7 | 98 |

| Ecgonine Hydrochloride (IV) | C₉H₁₆ClNO₃ | 58.1/58.1 | 7.8/8.0 | 231–233 |

Benzoylation and Isolation

Benzoylation of EME Isomer V with benzoyl chloride in pyridine produces Allopseudococaine base, which is subsequently converted to its hydrochloride salt via HCl treatment . Critical purification steps exploit differential solubility: the hydrochloride is insoluble in dry acetone, facilitating separation from unreacted benzoyl chloride and EME . Picrate derivatives further aid identification, with Allopseudococaine picrate melting at 162°C versus 179°C for pseudococaine .

Structural Elucidation and Spectroscopic Properties

X-ray Crystallography and Conformational Analysis

While no X-ray structure of Allopseudococaine Hydrochloride exists, analogous cocaine studies reveal torsional flexibility in solution. Cocaine hydrochloride adopts a crystal structure with torsion angles α₁ ≈ 180° (C2-C3-O-Cbenzoyl) and α₆ ≈ 0° (C1-C2-O-COmethyl) . Computational models suggest Allopseudococaine diverges via α₂ and α₄ angles, altering benzoyloxy and methyl ester spatial orientations .

Chiroptical Spectroscopy

Vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectra highlight conformational sensitivity. Cocaine’s aqueous solution structure differs from its crystalline form, a finding likely applicable to Allopseudococaine . Key spectral differences arise from benzoyloxy group vibrations (≈1,700 cm⁻¹) and tropane ring deformations (≈1,200 cm⁻¹) .

Pharmacological and Forensic Considerations

Unlike (-)-cocaine, Allopseudococaine lacks natural occurrence and is exclusively synthetic . Its pharmacological profile remains uncharacterized, though structural similarities suggest potential interaction with monoamine transporters. Forensic differentiation from cocaine relies on chiral chromatography or enantiomer-specific crystallization . Notably, synthetic (±)-cocaine yields identical microcrystalline precipitates with gold chloride, complicating distinction without advanced spectroscopy .

Challenges in Synthesis and Stability

Intermediate Instability

2-CMT undergoes rapid decarboxylation under acidic conditions and self-condensation at pH >10, necessitating precise pH control during extraction . Anhydrous 2-CMT degrades within days unless stabilized as a hydrate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume